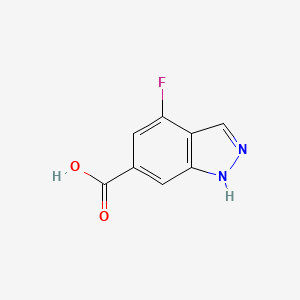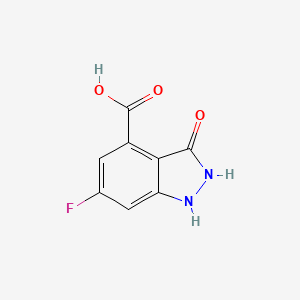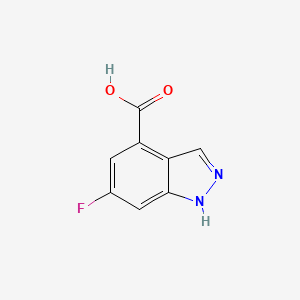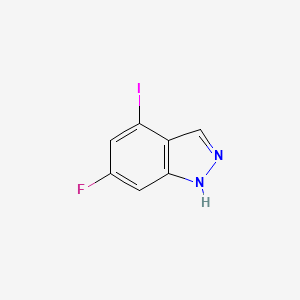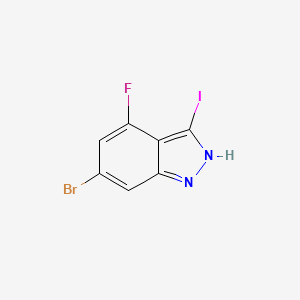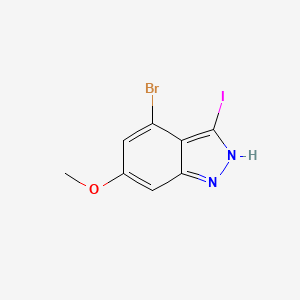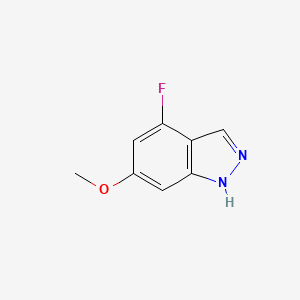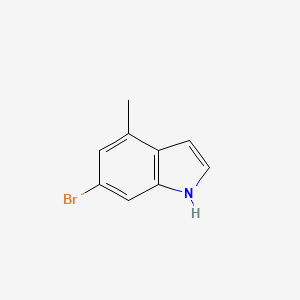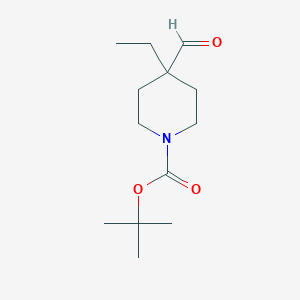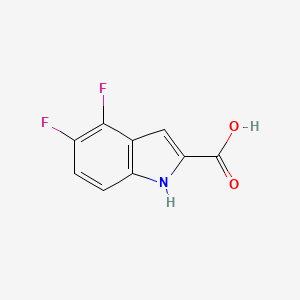
5-(4-fluoro-3-nitrophenyl)-2H-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-fluoro-3-nitrophenyl)-2H-tetrazole is a chemical compound that features a tetrazole ring substituted with a 4-fluoro-3-nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole typically involves the reaction of 4-fluoro-3-nitroaniline with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
5-(4-fluoro-3-nitrophenyl)-2H-tetrazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Nucleophiles (amines, thiols), solvents like dimethyl sulfoxide or acetonitrile, elevated temperatures.
Cycloaddition: Various dienophiles or dipolarophiles, solvents like toluene or dichloromethane, room temperature to reflux conditions.
Major Products Formed
Reduction: 5-(4-fluoro-3-aminophenyl)-2H-tetrazole.
Substitution: 5-(4-substituted-3-nitrophenyl)-2H-tetrazole derivatives.
Cycloaddition: New heterocyclic compounds with potential biological activity.
科学研究应用
5-(4-fluoro-3-nitrophenyl)-2H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in materials science for the development of new polymers and advanced materials with unique properties.
作用机制
The mechanism of action of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and fluoro groups can influence its binding affinity and specificity, while the tetrazole ring can enhance its stability and bioavailability.
相似化合物的比较
Similar Compounds
4-fluoro-3-nitrophenyl azide: Similar in structure but with an azide group instead of a tetrazole ring.
5-(4-chloro-3-nitrophenyl)-2H-tetrazole: Similar but with a chloro group instead of a fluoro group.
5-(4-fluoro-3-aminophenyl)-2H-tetrazole: The reduced form of 5-(4-fluoro-3-nitrophenyl)-2H-tetrazole.
Uniqueness
This compound is unique due to the combination of its fluoro and nitro substituents, which can significantly influence its reactivity and potential applications. The presence of the tetrazole ring also imparts unique properties, such as increased stability and the ability to participate in various cycloaddition reactions.
属性
IUPAC Name |
5-(4-fluoro-3-nitrophenyl)-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN5O2/c8-5-2-1-4(3-6(5)13(14)15)7-9-11-12-10-7/h1-3H,(H,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJQZCDGMQSNKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=N2)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
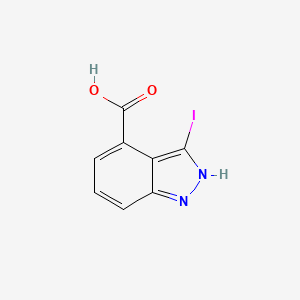
![N-[(3R,4R)-1-Benzyl-4-[(2-chloroacetyl)amino]pyrrolidin-3-yl]-2-chloroacetamide](/img/structure/B1343663.png)
